molecular formula C10H14O2 B12341058 (S)-3-sec-Butoxy-phenol

(S)-3-sec-Butoxy-phenol

Cat. No.: B12341058
M. Wt: 166.22 g/mol
InChI Key: HNXVJJAJNHHWGM-QMMMGPOBSA-N
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Description

3-[(2S)-butan-2-yloxy]phenol is a phenolic compound characterized by the presence of a butan-2-yloxy group attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 3-[(2S)-butan-2-yloxy]phenol imparts specific properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-butan-2-yloxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butan-2-yloxy group. This reaction typically requires a base, such as sodium hydroxide, to facilitate the substitution. Another method involves the metal-catalyzed cross-coupling reaction, where a phenol derivative is coupled with a butan-2-yloxy group using a palladium or nickel catalyst .

Industrial Production Methods

Industrial production of 3-[(2S)-butan-2-yloxy]phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-butan-2-yloxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfo, and halogenated derivatives

Mechanism of Action

The mechanism of action of 3-[(2S)-butan-2-yloxy]phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2S)-butan-2-yloxy]phenol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical and biological properties not found in simpler phenolic compounds

Biological Activity

(S)-3-sec-Butoxy-phenol, also known as 3-butoxyphenol, is an organic compound characterized by a butoxy group attached to a phenolic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing key findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the following structural formula:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}

The presence of the butoxy group contributes to its unique hydrophobicity and chemical behavior compared to other phenolic compounds. This structural arrangement influences its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to other known antimicrobial agents. The following table summarizes the antimicrobial efficacy of this compound compared to other phenolic compounds:

Compound NameTarget BacteriaMIC (g/L)
This compoundS. aureus0.045
E. coli0.09
ApigeninS. aureus0.5–1
E. faecalis1

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents aimed at treating infections caused by resistant bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases. The compound's mechanism of action is believed to involve antioxidant activity, where it donates hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. As a phenolic compound, it acts as an antioxidant and may modulate signaling pathways involved in inflammation and microbial defense. Understanding these interactions is crucial for elucidating the compound's safety profile and therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
This compoundSec-butyl group attached to phenolUnique hydrophobicity due to butoxy group
(S)-3-methoxyphenolMethoxy group instead of butoxyMore polar, affecting solubility
(S)-4-sec-butylphenolSec-butyl group at para positionDifferent reactivity due to position change

This comparison highlights how the specific substitution pattern of this compound contributes to its distinct chemical behavior and biological activity.

Case Studies

Several case studies have investigated the therapeutic potential of this compound in various applications:

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. coli demonstrated significant bactericidal activity at concentrations as low as 0.09 g/L, suggesting its potential use in food preservation and treatment of bacterial infections.
  • Anti-inflammatory Research : Another investigation explored the compound's ability to modulate inflammatory responses in vitro, showing a marked reduction in pro-inflammatory cytokine levels when treated with this compound.

These case studies underline the compound's promising role in both antimicrobial and anti-inflammatory therapies.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-[(2S)-butan-2-yl]oxyphenol

InChI

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8,11H,3H2,1-2H3/t8-/m0/s1

InChI Key

HNXVJJAJNHHWGM-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H](C)OC1=CC=CC(=C1)O

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)O

Origin of Product

United States

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